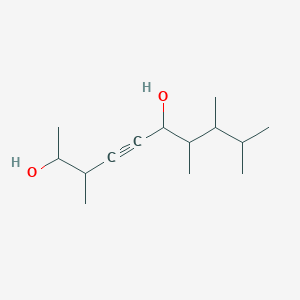

3,7,8,9-Tetramethyldec-4-yne-2,6-diol

Description

BenchChem offers high-quality 3,7,8,9-Tetramethyldec-4-yne-2,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,8,9-Tetramethyldec-4-yne-2,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1333-17-1 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

3,7,8,9-tetramethyldec-4-yne-2,6-diol |

InChI |

InChI=1S/C14H26O2/c1-9(2)11(4)12(5)14(16)8-7-10(3)13(6)15/h9-16H,1-6H3 |

InChI Key |

WWPTYZFXUOTSDY-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |

Canonical SMILES |

CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |

Other CAS No. |

1333-17-1 |

Synonyms |

Decynediol, tetramethyl- |

Origin of Product |

United States |

Foundational & Exploratory

3,7,8,9-Tetramethyldec-4-yne-2,6-diol chemical structure and properties

Introduction: Navigating the Isomeric Landscape of Acetylenic Diols

3,7,8,9-Tetramethyldec-4-yne-2,6-diol is a member of the acetylenic diol family, a class of molecules characterized by a carbon-carbon triple bond and two hydroxyl groups. These compounds are of significant interest due to their unique structural features which can impart surfactant-like properties, making them valuable in formulations for coatings, inks, and adhesives.[1][2] It is crucial to distinguish 3,7,8,9-tetramethyldec-4-yne-2,6-diol from its well-known and commercially significant isomer, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (commonly known as Surfynol 104).[3] While both share the same molecular formula (C14H26O2), their distinct structures, arising from the different placement of the alkyne and hydroxyl functionalities, lead to different chemical and physical properties. This guide will focus specifically on the chemical structure, properties, and a proposed synthesis of 3,7,8,9-tetramethyldec-4-yne-2,6-diol, providing a foundational resource for researchers and drug development professionals exploring this unique molecule.

PART 1: Chemical Structure and Physicochemical Properties

The molecular structure of 3,7,8,9-tetramethyldec-4-yne-2,6-diol features a ten-carbon backbone with a triple bond located between the fourth and fifth carbons. Two hydroxyl groups are positioned at the second and sixth carbons. The molecule also possesses four methyl groups at the third, seventh, eighth, and ninth positions, creating a sterically hindered environment around the functional groups.

IUPAC Name: 3,7,8,9-tetramethyldec-4-yne-2,6-diol[4] Molecular Formula: C14H26O2[4] InChI Key: WWPTYZFXUOTSDY-UHFFFAOYSA-N[4]

The structural arrangement, particularly the presence of both hydrophilic hydroxyl groups and a large lipophilic hydrocarbon body, suggests that this molecule will exhibit amphiphilic characteristics, similar to its isomer.[5][6]

Computed Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 226.35 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 226.193280068 Da | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

PART 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Modified Favorskii Reaction

The most established and versatile method for the synthesis of acetylenic diols is the Favorskii reaction.[7][8] This reaction involves the nucleophilic addition of an acetylide to a carbonyl compound, typically a ketone or an aldehyde, under basic conditions. For the targeted synthesis of the asymmetrically substituted 3,7,8,9-tetramethyldec-4-yne-2,6-diol, a two-step approach is proposed. This involves the sequential reaction of acetylene with two different ketones.

The logical disconnection for a retrosynthetic analysis of 3,7,8,9-tetramethyldec-4-yne-2,6-diol points to two key carbonyl precursors: acetaldehyde (to form the C2-ol) and 3,4-dimethyl-2-pentanone (to form the C6-ol and the C7,C8,C9-tetramethyl moiety). However, a more practical approach to avoid the high volatility and self-condensation of acetaldehyde would be to start with a terminal alkyne, such as 1-butyn-3-ol , and react its acetylide with 3,4-dimethyl-2-pentanone .

An alternative and more direct, albeit potentially lower-yielding due to competing side reactions, would be a one-pot reaction involving the in-situ formation of the acetylide from a terminal alkyne followed by the addition of the ketone.

Experimental Protocol: Synthesis of 3,7,8,9-Tetramethyldec-4-yne-2,6-diol

This protocol describes a plausible laboratory-scale synthesis based on the principles of the Favorskii reaction.

Objective: To synthesize 3,7,8,9-tetramethyldec-4-yne-2,6-diol via the coupling of the lithium acetylide of 1-butyne with 3,4-dimethyl-2-pentanone.

Materials:

-

1-Butyne

-

n-Butyllithium (n-BuLi) in hexanes

-

3,4-Dimethyl-2-pentanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Workflow Diagram:

Caption: Proposed synthesis workflow for 3,7,8,9-tetramethyldec-4-yne-2,6-diol.

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Acetylide Formation: 1-Butyne is condensed into the cooled THF. Subsequently, a solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium butynide.

-

Nucleophilic Addition: 3,4-Dimethyl-2-pentanone, dissolved in a small amount of anhydrous THF, is added dropwise to the acetylide solution at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Reaction Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 3,7,8,9-tetramethyldec-4-yne-2,6-diol.

PART 3: Spectroscopic Characterization (Predicted)

The structural features of 3,7,8,9-tetramethyldec-4-yne-2,6-diol would give rise to a characteristic spectroscopic signature.

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹ due to the two hydroxyl groups.

-

The C-O stretching vibrations would likely appear in the 1050-1150 cm⁻¹ range.

-

The C≡C triple bond, being internal and asymmetrically substituted, is expected to show a weak to medium absorption band around 2200-2260 cm⁻¹.[7] Symmetrically substituted internal alkynes often show a very weak or absent C≡C stretch, but the asymmetry in this molecule should allow for its observation.

-

-

¹H NMR Spectroscopy:

-

The protons of the two hydroxyl groups would appear as broad singlets, with chemical shifts that are dependent on concentration and solvent.

-

The protons on the carbons bearing the hydroxyl groups (C2-H and C6-H) would appear as multiplets.

-

The numerous methyl groups would result in a complex series of doublets and singlets in the upfield region (approx. 0.8-1.5 ppm).

-

The methylene protons adjacent to the alkyne (C3-H) would be expected to show a signal in the 2.0-3.0 ppm range.

-

-

¹³C NMR Spectroscopy:

-

The two sp-hybridized carbons of the alkyne (C4 and C5) would resonate in the 80-90 ppm range.

-

The carbons bearing the hydroxyl groups (C2 and C6) would appear in the 60-75 ppm region.

-

The remaining aliphatic carbons would be found in the upfield region of the spectrum.

-

PART 4: Reactivity and Potential Applications

The chemical reactivity of 3,7,8,9-tetramethyldec-4-yne-2,6-diol is dictated by its three primary functional groups: the two secondary hydroxyl groups and the internal alkyne.

-

Reactions of the Hydroxyl Groups: The secondary alcohols can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The steric hindrance around these hydroxyl groups, particularly the one at C6, may influence their reactivity compared to less hindered diols.[9]

-

Reactions of the Alkyne: The internal alkyne is less reactive than a terminal alkyne but can still participate in reactions such as hydrogenation (to the corresponding alkene or alkane), hydration, and halogenation. The steric bulk surrounding the alkyne may necessitate more forcing reaction conditions.

-

Potential Applications: Drawing parallels with its isomer, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, this molecule could find applications as a specialty surfactant, a wetting agent, or a defoamer in various industrial formulations.[1] Its unique structure could offer different performance characteristics in terms of surface tension reduction, foam control, and solubility. In the context of drug development, acetylenic diols can serve as rigid scaffolds or precursors for more complex molecular architectures. The specific stereochemistry and substitution pattern of 3,7,8,9-tetramethyldec-4-yne-2,6-diol could be exploited in the design of novel bioactive compounds.

Conclusion

3,7,8,9-Tetramethyldec-4-yne-2,6-diol represents an under-explored member of the acetylenic diol family. While its commercially available isomer has been extensively studied and utilized, this specific structure offers a unique arrangement of functional groups that warrants further investigation. The proposed synthetic route via a modified Favorskii reaction provides a viable pathway for its preparation, which would enable a thorough experimental characterization of its properties and reactivity. For researchers in materials science and drug discovery, this molecule presents an opportunity to explore novel structure-property relationships and to develop new applications based on its distinct molecular architecture.

References

- Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions. (2023). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 667, 131433.

- Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions. (2023).

-

3,7,8,9-Tetramethyldec-4-yne-2,6-diol. PubChem. Retrieved February 13, 2026, from [Link]

- Myers, A. G. (n.d.). p1d4 favorskii. Andrew G Myers Research Group.

- Research of the Processes of Synthesis of Acetylene Diols and Study of their Anti-Corrosive Properties. (2021). International Journal of Advanced Research in Science, Engineering and Technology, 8(5).

- The Favorskii Rearrangement. (2015).

- Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (2022). ACS Omega, 7(28), 24457–24468.

- Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022).

- A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. (2017). Green Chemistry, 19(11), 2554–2559.

- Mechanism Monday #35: Favorskii Rearrangement. (2025, March 17). YouTube.

-

Both 1,2 -diols and 1,3 -diols can be protected by treatment with 2-methoxypropene according to the following reaction. (a) Propose a mechanism for the formation of this protected diol. (b) Suggest an experimental procedure by which this protecting group can be removed to regenerate the unprotected diol. Vaia. Retrieved February 13, 2026, from [Link]

- Isolation and characterization of a bis(dithiolene)-supported tungsten-acetylenic complex as a model for acetylene hydratase. (2024). Journal of Inorganic Biochemistry, 255, 112543.

- Spectroscopic characterization and molecular structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane. (2016). Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 693–697.

-

2,4,7,9-Tetramethyl-5-decyn-4,7-diol. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

- Acetylenic Diol surfactants--an excellent defoaming wetting agent in w

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 [chemicalbook.com]

- 3. 2,4,7,9-Tetramethyl-5-decyn-4,7-diol [webbook.nist.gov]

- 4. 3,7,8,9-Tetramethyldec-4-yne-2,6-diol | C14H26O2 | CID 14913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nveo.org [nveo.org]

- 8. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 | Benchchem [benchchem.com]

- 9. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,7,8,9-Tetramethyldec-4-yne-2,6-diol: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the anticipated spectroscopic data for 3,7,8,9-Tetramethyldec-4-yne-2,6-diol. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide, detailing the theoretical underpinnings of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodological workflows for acquiring such data are presented, grounded in established principles of analytical chemistry. For comparative purposes, reference is made to the known spectroscopic features of the isomeric compound, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol.

Introduction and Molecular Overview

3,7,8,9-Tetramethyldec-4-yne-2,6-diol is an organic molecule featuring a ten-carbon chain with a C-C triple bond (alkyne) at the 4-position and two hydroxyl (-OH) groups (diol) at the 2 and 6-positions. The structure is further characterized by four methyl group substitutions at the 3, 7, 8, and 9 positions. A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this molecule, providing insights into its electronic structure, functional groups, and molecular framework.

As of the latest literature review, experimental spectroscopic data for 3,7,8,9-Tetramethyldec-4-yne-2,6-diol is not publicly available. This guide, therefore, employs a predictive approach based on established spectroscopic principles to forecast the key features of its spectra.

Molecular Properties:

| Property | Value | Source |

| IUPAC Name | 3,7,8,9-tetramethyldec-4-yne-2,6-diol | PubChem |

| Molecular Formula | C14H26O2 | PubChem |

| Molecular Weight | 226.35 g/mol | PubChem |

| InChIKey | WWPTYZFXUOTSDY-UHFFFAOYSA-N | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 3,7,8,9-Tetramethyldec-4-yne-2,6-diol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals corresponding to the various hydrogen environments in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the presence of the alkyne functionality.

Predicted ¹H NMR Data:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH (at C2 and C6) | 1.5 - 4.0 | Broad Singlet | 2H | Chemical shift is variable and depends on solvent, concentration, and temperature. Protons are exchangeable. |

| -CH(OH)- (at C2) | 3.8 - 4.2 | Multiplet | 1H | Deshielded by the adjacent hydroxyl group. |

| -CH(CH₃)- (at C3) | 2.2 - 2.6 | Multiplet | 1H | Influenced by the adjacent chiral center and the alkyne group. |

| -CH(OH)- (at C6) | 3.6 - 4.0 | Multiplet | 1H | Deshielded by the adjacent hydroxyl group. |

| -CH(CH₃)- (at C7) | 1.8 - 2.2 | Multiplet | 1H | Aliphatic proton adjacent to a chiral center. |

| -CH(CH₃)₂ (at C8) | 1.5 - 1.9 | Multiplet | 1H | Methine proton of the isopropyl group. |

| -CH₃ (at C9 and C10) | 0.8 - 1.0 | Doublet | 6H | Methyl groups of the isopropyl moiety. |

| -CH₃ (at C7) | 0.9 - 1.1 | Doublet | 3H | Methyl group at the C7 position. |

| -CH₃ (at C3) | 1.1 - 1.3 | Doublet | 3H | Methyl group at the C3 position. |

| -CH₃ (at C1) | 1.2 - 1.4 | Doublet | 3H | Methyl group adjacent to the C2 hydroxyl. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 & C5 (Alkyne) | 80 - 95 | Characteristic chemical shift for sp-hybridized carbons in an internal alkyne. |

| C2 & C6 (-CHOH-) | 65 - 75 | Carbons bonded to hydroxyl groups are deshielded. |

| C3, C7, C8 | 30 - 50 | Aliphatic sp³ hybridized carbons. |

| C1, C9, C10, C11, C12 | 15 - 25 | Methyl carbons. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 3,7,8,9-Tetramethyldec-4-yne-2,6-diol is expected to show characteristic absorption bands for the hydroxyl and alkyne groups.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[1][2] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | Aliphatic C-H bonds. |

| C≡C Stretch (Alkyne) | 2100 - 2260 | Weak to Medium | The C≡C stretch for internal alkynes can be weak or absent if the molecule is symmetrical.[2][3] |

| C-O Stretch (Alcohol) | 1050 - 1260 | Strong | Characteristic of the C-O single bond in alcohols. |

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Acquire a background spectrum of the clean ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the molecule will fragment in a predictable manner.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 226.35) may be observed, although it could be weak or absent in the case of alcohols due to facile fragmentation.

-

Loss of Water (M-18): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z = 208.[4]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[4][5]

-

Cleavage adjacent to the alkyne: Fragmentation can also occur at the propargylic positions.

Experimental Protocol for Mass Spectrometry (GC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Comparative Analysis with 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

While structurally similar, the spectroscopic data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (CAS 126-86-3) will differ from the predicted data for 3,7,8,9-Tetramethyldec-4-yne-2,6-diol due to the different substitution pattern.[6][7][8][9][10] For instance, the symmetry of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol would likely result in fewer signals in its ¹H and ¹³C NMR spectra compared to the less symmetrical 3,7,8,9-Tetramethyldec-4-yne-2,6-diol. The fragmentation patterns in the mass spectrum would also differ due to the different locations of the methyl and hydroxyl groups.

Conclusion

This guide provides a theoretically grounded prediction of the spectroscopic data for 3,7,8,9-Tetramethyldec-4-yne-2,6-diol. The presented NMR, IR, and MS data are based on established principles of chemical spectroscopy and are intended to aid researchers in the identification and characterization of this compound. The included experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data. It is important to emphasize that these are predicted spectra, and experimental verification is necessary for definitive structural confirmation.

References

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

Orduna, J. IR: alkynes. [Link]

-

Northern Illinois University. IR Absorption Frequencies. [Link]

-

NIST. 2,4,7,9-Tetramethyl-5-decyn-4,7-diol. [Link]

-

Wiley-VCH. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

The Good Scents Company. 2,4,7,9-tetramethyl-5-decyne-4,7-diol (mixture of (±) and meso). [Link]

-

YouTube. Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023-01-19). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19). [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20). [Link]

-

Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

University of Wisconsin-Madison. Additional NMR analysis connections through bonds and space. [Link]

Visualizations

Caption: Workflow for Spectroscopic Analysis.

Caption: Key Structural-Spectroscopic Correlations.

Sources

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol(126-86-3) 1H NMR spectrum [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 2,4,7,9-Tetramethyl-5-decyn-4,7-diol [webbook.nist.gov]

- 9. 2,4,7,9-四甲基-5-癸炔-4,7-二醇,外消旋和内消旋混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,4,7,9-tetramethyl-5-decyne-4,7-diol (mixture of (±) and meso), 126-86-3 [thegoodscentscompany.com]

A Comprehensive Guide to the IUPAC Nomenclature of C14H26O2 Diols for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the systematic naming of diols with the molecular formula C14H26O2, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This document is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural diversity and precise naming conventions for these compounds. Given the formula's degree of unsaturation, this guide will delve into the complexities of naming acyclic (unsaturated) and cyclic C14H26O2 diols, providing a systematic approach to accurately and unambiguously identify these molecules.

Foundational Principles of Diol Nomenclature

The IUPAC system provides a logical and systematic method for naming organic compounds, ensuring that each distinct structure has a unique name. For diols, compounds containing two hydroxyl (-OH) groups, the fundamental principles involve identifying the parent hydrocarbon chain, locating the hydroxyl groups, and indicating their presence with the "-diol" suffix.[1][2]

A critical and often overlooked rule in naming diols is the retention of the final "e" in the name of the parent alkane before adding the suffix "-diol".[1][2] For instance, a two-carbon diol is named ethane-1,2-diol, not ethan-1,2-diol. This subtle but important convention will be followed throughout this guide.

The molecular formula C14H26O2 corresponds to a saturated acyclic diol formula of C14H30O2. The difference of four hydrogen atoms indicates a degree of unsaturation of two. This unsaturation can be accounted for by:

-

Two double bonds.

-

One triple bond.

-

Two rings.

-

One ring and one double bond.

This guide will systematically address the IUPAC nomenclature for these various structural possibilities.

Naming Acyclic Unsaturated C14H26O2 Diols

Acyclic C14H26O2 diols contain a 14-carbon chain with two hydroxyl groups and either two double bonds (alkenediols) or one triple bond (alkynediols).

Alkenediols: C14H26O2 with Two Double Bonds

When naming alkenediols, the following hierarchical rules are applied:

-

Identify the Parent Chain : The principal carbon chain is the longest continuous chain that contains the maximum number of hydroxyl groups. If there is a choice, the chain with the maximum number of double bonds is selected.

-

Numbering the Parent Chain : The chain is numbered to assign the lowest possible locants (positions) to the hydroxyl groups. If this results in a tie, the lowest locants are then assigned to the double bonds.

-

Constructing the Name :

-

The parent name is derived from the alkane with the same number of carbon atoms, with the "-ane" ending replaced by "-adienediol".

-

The positions of the double bonds are indicated by numbers preceding the "-adienediol" suffix.

-

The positions of the hydroxyl groups are indicated by numbers preceding the parent name.

-

The stereochemistry of the double bonds (E/Z) should be specified at the beginning of the name.

-

Example 1: A Linear Tetradecadienediol

Consider a linear C14H26O2 isomer with hydroxyl groups at positions 3 and 6, and double bonds starting at positions 4 and 8.

-

Parent Chain : Tetradecane

-

Functional Groups : Two hydroxyls, two double bonds

-

Numbering : Numbering from the end that gives the hydroxyl groups the lower locants. In this hypothetical structure, let's assume numbering from left to right gives 3,6 for the diols.

-

IUPAC Name : (4E,8E)-Tetradeca-4,8-diene-3,6-diol

The (4E,8E) designation specifies the stereochemistry at each double bond, which is crucial for defining the exact three-dimensional structure of the molecule.

Alkynediols: C14H26O2 with One Triple Bond

For alkynediols, the naming process is similar, with the triple bond taking precedence after the hydroxyl groups in numbering.

-

Identify the Parent Chain : The longest continuous carbon chain containing both hydroxyl groups and the triple bond.

-

Numbering the Parent Chain : The chain is numbered to give the lowest locants to the hydroxyl groups, followed by the triple bond.

-

Constructing the Name :

-

The parent name is derived from the corresponding alkyne, with the "-yne" suffix followed by "-diol".

-

The position of the triple bond is indicated before the parent name.

-

The positions of the hydroxyl groups are indicated before the triple bond locant.

-

Example 2: A Linear Tetradecynediol

Imagine a linear C14H26O2 isomer with hydroxyl groups at positions 4 and 7, and a triple bond at position 9.

-

Parent Chain : Tetradecyne

-

Functional Groups : Two hydroxyls, one triple bond

-

Numbering : Number from the end that gives the -OH groups the lower numbers (4 and 7).

-

IUPAC Name : Tetradec-9-yne-4,7-diol

Naming Cyclic C14H26O2 Diols

The presence of one or more rings introduces further complexity to the nomenclature.

Monocyclic C14H26O2 Diols

A monocyclic C14H26O2 diol will contain one ring and one double bond, or a larger ring with substituents.

3.1.1. Cycloalkenediols

-

Identify the Parent Ring : The ring containing the hydroxyl groups is the parent structure.

-

Numbering the Ring : The carbon atoms of the ring are numbered to give the hydroxyl groups the lowest possible locants. The numbering should then proceed to give the double bond the next lowest locants.

-

Constructing the Name :

-

The name is based on the corresponding cycloalkene.

-

The suffix "-diol" is added, and the positions of the hydroxyl groups are indicated.

-

The position of the double bond is implied by the numbering starting from the hydroxyl-bearing carbons if possible, or indicated explicitly.

-

Example 3: A Cyclotetradecenediol

Consider a 14-membered ring with a double bond and two hydroxyl groups.

-

Parent Ring : Cyclotetradecene

-

Functional Groups : Two hydroxyls, one double bond

-

Numbering : Start numbering from a carbon bearing a hydroxyl group, and number through the double bond to give the other hydroxyl the lowest possible number. For instance, if the hydroxyls are at positions 1 and 4, and the double bond is between carbons 5 and 6.

-

IUPAC Name : Cyclotetradec-5-ene-1,4-diol

3.1.2. Substituted Cyclic Diols

If the C14H26O2 diol consists of a smaller ring with alkyl substituents, the ring is still considered the parent compound if it contains the hydroxyl groups.

Example 4: A Substituted Cyclohexanediol

A C14H26O2 diol could be a cyclohexanediol with an eight-carbon alkyl substituent.

-

Parent Ring : Cyclohexane

-

Functional Groups : Two hydroxyls, one octyl substituent

-

Numbering : Number the ring to give the hydroxyl groups the lowest locants. Then, number to give the substituent the lowest locant.

-

IUPAC Name : 4-Octylcyclohexane-1,2-diol

Bicyclic C14H26O2 Diols

For bicyclic systems, the principles of naming bicyclic alkanes are extended to include the hydroxyl groups.

-

Identify the Bicyclic System : Name the parent bicycloalkane based on the number of carbon atoms in the two rings and the bridgehead carbons.

-

Numbering the Bicyclic System : Numbering begins at one bridgehead carbon and proceeds along the longest path to the second bridgehead, then along the next longest path back to the first bridgehead, and finally along the shortest path. The numbering should be done to give the hydroxyl groups the lowest possible locants.

-

Constructing the Name :

-

The name is based on the bicycloalkane.

-

The suffix "-diol" is added, with the locants of the hydroxyl groups.

-

Example 5: A Bicyclo[8.4.0]tetradecanediol

-

Parent System : Bicyclo[8.4.0]tetradecane

-

Functional Groups : Two hydroxyls

-

Numbering : Number the bicyclic system to give the hydroxyl groups the lowest possible locants.

-

IUPAC Name : Bicyclo[8.4.0]tetradecane-2,9-diol (hypothetical locants)

Visualization of Naming Logic

To aid in understanding the decision-making process for naming these complex molecules, the following diagrams illustrate the logical flow.

Workflow for Naming Acyclic Unsaturated Diols

Caption: Workflow for IUPAC naming of acyclic C14H26O2 diols.

Workflow for Naming Cyclic Diols

Caption: Workflow for IUPAC naming of cyclic C14H26O2 diols.

Summary of IUPAC Nomenclature for C14H26O2 Diols

The systematic naming of C14H26O2 diols requires a hierarchical application of IUPAC rules, prioritizing the hydroxyl groups, followed by unsaturations and the length of the carbon chain or ring size. The table below summarizes the key considerations for different structural isomers.

| Structural Class | Parent Name Suffix | Key Naming Considerations |

| Alkenediol | -adienediol | Numbering priority: -OH > C=C. Specify E/Z stereochemistry. |

| Alkynediol | -ynediol | Numbering priority: -OH > C≡C. |

| Cycloalkenediol | -enediol | Numbering priority: -OH > C=C within the ring. |

| Substituted Cycloalkanediol | -diol | Ring is the parent. Numbering priority: -OH > substituents. |

| Bicyclic diol | -diol | Follow nomenclature rules for bicyclic compounds. |

Conclusion

The IUPAC nomenclature for C14H26O2 diols is a robust system that can unambiguously describe the vast number of possible isomers. For professionals in research and drug development, a firm grasp of these naming conventions is paramount for clear communication, accurate documentation, and effective database searching. By systematically applying the principles of identifying the parent chain or ring, prioritizing functional groups for numbering, and correctly assembling the name, any C14H26O2 diol can be named with precision and clarity.

References

-

Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

-

naming diols IUPAC Method. (2016, March 10). YouTube. [Link]

-

IUPAC Rules. University of Illinois Urbana-Champaign. [Link]

-

Rule A-3. Unsaturated Compounds and Univalent Radicals. ACD/Labs. [Link]

-

Nomenclature of Unsaturated Hydrocarbons. organicmystery.com. [Link]

-

IUPAC Nomenclature of Alkenes and Alkynes. (2015, January 5). YouTube. [Link]

-

IUPAC Nomenclature of Cycloalkenes. (2023, August 31). YouTube. [Link]

Sources

Technical Dossier: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (CAS 1333-17-1)

Topic: CAS Number 1333-17-1 (2,4,7,9-Tetramethyl-5-decyne-4,7-diol) Content Type: Technical Whitepaper & Handling Guide Audience: Formulation Scientists, Material Chemists, and Process Engineers in Pharmaceutical/Device Development.

Synonyms: TMDD, Surfynol® 104, Tetramethyldecynediol[1]

Executive Technical Summary

CAS 1333-17-1 refers to 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) , a specialized non-ionic surfactant characterized by its "Gemini" molecular architecture. Unlike conventional surfactants that consist of a single hydrophilic head and a hydrophobic tail, TMDD possesses a symmetric structure with two hydrophilic hydroxyl groups flanking a central acetylenic bond, and two hydrophobic alkyl chains.

In drug development and medical device engineering, TMDD is not an Active Pharmaceutical Ingredient (API) but a critical functional excipient and process aid . Its unique ability to reduce dynamic surface tension makes it indispensable in complex formulations where rapid wetting is required without generating foam—a common failure mode in high-speed coating of transdermal patches, medical adhesives, and blister packaging.

Key Technical Value:

-

Dynamic Wetting: Migrates to interfaces faster than standard surfactants (e.g., polysorbates), ensuring uniform coverage on low-energy substrates (plastics, silicone liners).

-

Defoaming: The acetylenic bond creates a "compressibility" in the molecule that destabilizes foam lamellae, preventing air entrapment in viscous formulations.

Physicochemical Architecture

Structural Integrity

TMDD acts as a "molecular zipper" at the air-liquid interface. Its central triple bond (alkyne) provides rigidity, preventing the formation of the ordered, foam-stabilizing micelles typical of ethoxylated surfactants.

| Property | Value | Clinical/Formulation Relevance |

| Molecular Formula | Non-ionic; stable in high-electrolyte environments. | |

| Molecular Weight | 226.36 g/mol | Low MW facilitates rapid diffusion to newly formed interfaces. |

| Physical State | Waxy Solid / Flake | Requires liquefaction (heating) or dissolution (solvents) for handling. |

| HLB Value | ~4 (Hydrophile-Lipophile Balance) | Lipophilic. Ideal for W/O emulsions or wetting hydrophobic solids. |

| Water Solubility | < 0.1% (wt) | Poorly water-soluble; often supplied in ethylene glycol or IPA solutions. |

| Surface Tension | 33 dynes/cm (0.1% aq) | Achieves low equilibrium tension; superior dynamic tension reduction. |

Mechanism of Action: Dynamic vs. Equilibrium

The efficacy of TMDD lies in its kinetics. In high-speed processing (e.g., slot-die coating of transdermal drug delivery systems), the interface is created rapidly. Standard surfactants cannot migrate fast enough, leading to film retraction (fisheyes). TMDD molecules diffuse instantly to the interface to lower tension, then "lie flat" to break foam bubbles.

Figure 1: Mechanistic pathway of TMDD in high-speed coating processes. The molecule's rapid migration enables simultaneous wetting and defoaming.

Toxicology & Hazard Mitigation

While TMDD is a valuable process aid, it presents specific hazards that must be managed in a GLP/GMP environment. It is classified as a Severe Eye Irritant .[2][3]

GHS Classification & Hazards[1]

-

Eye Damage (Category 1): H318 - Causes serious eye damage.[2] The surfactant nature can strip corneal proteins, leading to permanent opacity if not treated immediately.

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[2]

-

Environmental (Category 3): H412 - Harmful to aquatic life with long-lasting effects.[2]

Safe Handling Protocol

In a drug development lab, the following "Self-Validating" protocol ensures safety:

-

Engineering Controls: All weighing of pure TMDD solid must occur within a Powder Containment Hood or Glovebox.

-

PPE Layering:

-

Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient due to H318 risk).

-

Skin: Nitrile gloves (double-gloved) + Tyvek lab coat.

-

-

Decontamination:

-

TMDD is hydrophobic. Water alone will not clean spills effectively.

-

Protocol: Absorb liquid spills with vermiculite.[3] Clean surfaces with an alcohol-based solvent (Ethanol or IPA) before washing with soap and water.

-

Analytical Methodologies

Quantification of TMDD is critical for validating cleaning verification (swab tests) and ensuring residual levels in final medical devices meet ISO 10993 biocompatibility standards.

Gas Chromatography (GC-FID) - Preferred Method

Due to its volatility and lack of a strong UV chromophore, GC is the gold standard for purity and residual analysis.

-

Column: Fused silica capillary column (e.g., DB-1 or HP-5), 30m x 0.25mm ID.

-

Carrier Gas: Helium (constant flow 1.0 mL/min).

-

Temperature Program:

-

Initial: 80°C (hold 1 min).

-

Ramp: 10°C/min to 250°C.

-

Final: 250°C (hold 5 min).

-

-

Detector: FID at 300°C.

-

Internal Standard: Dodecane or similar hydrocarbon.

HPLC-ELSD (Alternative for Aqueous Matrices)

For formulations where extraction into organic solvents is difficult, Reverse Phase HPLC with Evaporative Light Scattering Detection (ELSD) is viable.

-

Column: C18 (ODS), 150mm x 4.6mm, 5µm.

-

Mobile Phase: Acetonitrile : Water (Gradient 40:60 to 90:10).

-

Detection: ELSD (Drift tube temp 50°C, Nitrogen pressure 3.5 bar). Note: UV detection at 210nm is possible but suffers from low sensitivity and interference.

Figure 2: Decision tree for analytical quantification of TMDD residues in medical products.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14913: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol. Accessed February 13, 2026. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2,4,7,9-tetramethyldec-5-yne-4,7-diol (CAS 126-86-3 / 1333-17-1). [Link]

-

U.S. Food and Drug Administration (FDA). Indirect Additives Used in Food Contact Substances. Code of Federal Regulations, 21 CFR 175.105 (Adhesives). [Link]

-

Schwarz, J., et al. "Dynamic Surface Tension of Acetylenic Diol Surfactants." Journal of Colloid and Interface Science, Vol 258, Issue 1. (Contextual grounding for mechanism).

Sources

The Emerging Therapeutic Potential of Acetylenic Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylenic diols, a unique class of molecules characterized by a carbon-carbon triple bond and two hydroxyl groups, have traditionally been recognized for their surfactant properties in industrial applications.[1][2][3] However, a growing body of evidence reveals their significant and diverse biological activities, positioning them as promising candidates for drug development. This guide provides a comprehensive overview of the known biological activities of acetylenic diols, delves into their mechanisms of action, offers detailed protocols for their cytotoxic evaluation, and explores the crucial structure-activity relationships that govern their therapeutic potential.

Introduction: The Acetylenic Diol Scaffold

Acetylenic diols are organic compounds featuring a linear alkyne core flanked by two hydroxyl (-OH) groups. This unique structure, combining a rigid, hydrophobic acetylenic bond with hydrophilic diol moieties, imparts distinct physicochemical properties.[1] While extensively used as wetting agents and defoamers in industries like coatings and inks[2][3], their structural similarity to naturally occurring polyacetylenes—a class of compounds with known potent biological effects—has spurred investigation into their pharmacological applications.[4] Acetylenic lipids and their derivatives, found in organisms from plants to marine invertebrates, exhibit a wide range of activities including antitumor, antimicrobial, and anti-inflammatory properties.[4] This guide focuses on the therapeutic promise of their synthetic and naturally derived counterparts.

Key Biological Activities of Acetylenic Diols

Research has uncovered a spectrum of biological activities for acetylenic diols, with the most significant findings concentrated in oncology and immunology.

Anticancer and Chemopreventive Activity

The most extensively studied therapeutic application of acetylenic diols is in cancer treatment and prevention. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

-

Antiproliferative Effects: Polyacetylene diols isolated from marine sponges, such as callyspongidiol and siphonodiol, have shown significant antiproliferative activity against human promyelocytic leukemia (HL-60) cells, with IC50 values in the low microgram per milliliter range.[5] These compounds have been shown to induce apoptosis, or programmed cell death, in these cancer cells.[5]

-

Cancer Chemoprevention: Certain substituted hexa-2,4-diyne-1,6-diols have been identified as potent cancer chemopreventive agents.[6] Their mechanism involves the induction of quinone reductase, a key Phase II detoxification enzyme that helps protect cells from carcinogens.[6][7] Notably, some synthetic derivatives showed chemopreventive potency comparable to sulforaphane, a well-known natural compound.[6]

Immunomodulatory Effects

Beyond direct cytotoxicity to cancer cells, certain acetylenic diols can modulate the immune system. Polyacetylene diols from the marine sponge Callyspongia sp. have been shown to enhance the differentiation of naïve T cells towards a Th1 phenotype.[5] This is significant because a Th1-polarized immune response is crucial for effective anti-tumor immunity.

Other Potential Applications

While less explored, the unique chemical structure of acetylenic diols suggests potential in other therapeutic areas:

-

Enzyme Inhibition: The ene-diol pharmacophore present in some related structures is known to inhibit enzymes like alpha-amylase, suggesting that acetylenic diols could be explored as inhibitors for various enzymes.[8]

-

Corrosion Inhibition: Though not a biological activity in the therapeutic sense, their use as corrosion inhibitors highlights their ability to interact with surfaces and biological macromolecules.[9]

Mechanisms of Action: Inducing Cancer Cell Death

A primary mechanism by which acetylenic diols exert their anticancer effects is through the induction of apoptosis. Apoptosis is a highly regulated process of programmed cell death essential for eliminating damaged or cancerous cells. A key family of proteases that execute this process are the caspases.

Many cytotoxic agents, including several diols, trigger apoptosis by activating a cascade of these enzymes.[10] Caspase-3 is a critical executioner caspase; its activation leads to the cleavage of essential cellular proteins, resulting in the characteristic morphological changes of apoptosis and ultimately, cell death.[11][12] The activity of Caspase-3 can be measured to quantify the extent of apoptosis induced by a compound.[11][13][14] Some diols have also been found to induce ferroptosis, another form of programmed cell death characterized by iron-dependent lipid peroxidation.[15]

Experimental Validation: Protocols for Assessing Biological Activity

To evaluate the therapeutic potential of novel acetylenic diols, a systematic workflow of in vitro assays is essential. This section provides detailed, field-proven protocols for determining cytotoxicity and elucidating the mechanism of cell death.

General Workflow for Screening Acetylenic Diols

The initial assessment of a novel compound involves determining its cytotoxic potential and selectivity. A typical workflow involves a primary screen for general cytotoxicity followed by secondary assays to investigate the mechanism.

Caption: High-level workflow for evaluating the anticancer activity of novel acetylenic diols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability.[16] It measures the metabolic activity of mitochondrial enzymes in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an acetylenic diol, which is the concentration required to inhibit the growth of 50% of a cell population.[18]

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293)[16]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Test acetylenic diol compound

-

Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the test acetylenic diol and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.[16]

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay confirms if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of the key executioner enzyme, Caspase-3.[13]

Principle: The assay uses a peptide substrate (e.g., DEVD-pNA) that is specifically recognized and cleaved by active Caspase-3.[12][14] This cleavage releases the chromophore p-nitroaniline (p-NA), which can be quantified by measuring its absorbance at 405 nm.[13][14]

Materials:

-

Cells treated with the test acetylenic diol (at its IC50 concentration) and untreated control cells.

-

Cold cell lysis buffer.

-

Caspase-3 Assay Kit (containing reaction buffer, DTT, and DEVD-pNA substrate).[20]

-

Microcentrifuge and 96-well plate.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Lysis: Induce apoptosis in cells by treating them with the acetylenic diol for a predetermined time (e.g., 24 hours). Harvest both treated and untreated cells (approx. 1-2 x 10^6 cells).[12]

-

Resuspend the cell pellet in 50 µL of cold lysis buffer and incubate on ice for 10-15 minutes.[12][20]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.[12]

-

Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay) to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume to ~45 µL with lysis buffer.[12]

-

Prepare the reaction mix by adding DTT to the reaction buffer. Add 50 µL of this mix to each well.[12]

-

Initiate the reaction by adding 5 µL of the 4 mM DEVD-pNA substrate to each well.[12]

-

Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours.[12] Measure the absorbance at 405 nm.

-

Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of acetylenic diols is highly dependent on their chemical structure. Understanding these relationships is critical for designing more potent and selective drug candidates.

-

Alkyl Chain Length: In a study of substituted hexa-2,4-diyne-1,6-diols, the length and branching of the alkyl chains significantly influenced cancer chemopreventive activity.[6] Compounds like tetradeca-5,7-diyne-4,9-diol showed the highest activity.[6]

-

Aromatic Substituents: For phenyl polyyne diols, the nature and position of substituents on the phenyl ring were crucial for quinone reductase induction activity.[7] Derivatives with 4-fluoro, 3-chloro, or 3,4-dioxolophenyl groups demonstrated the best profiles of high activity and low cytotoxicity.[7]

-

Stereochemistry: The stereoisomeric configuration of the hydroxyl groups can also impact biological efficacy, as demonstrated in studies with optically active diols.[6]

Data Presentation: Comparative Cytotoxicity

The following table illustrates how IC50 values are typically presented to compare the potency of different compounds against various cell lines.[17][18]

| Compound | Cell Line | IC50 (µM)[16][17] | Selectivity Index (SI) |

| Acetylenic Diol A | MCF-7 (Breast Cancer) | 8.4 | 5.2 |

| HeLa (Cervical Cancer) | 12.1 | 3.6 | |

| HEK293 (Normal) | 43.7 | - | |

| Acetylenic Diol B | MCF-7 (Breast Cancer) | 25.3 | 1.8 |

| HeLa (Cervical Cancer) | 31.5 | 1.4 | |

| HEK293 (Normal) | 45.1 | - | |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.2 | 8.3 |

| HeLa (Cervical Cancer) | 1.8 | 5.5 | |

| HEK293 (Normal) | 9.9 | - | |

| Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line. A higher SI is desirable. |

Therapeutic Potential and Future Directions

The evidence strongly suggests that acetylenic diols are a promising scaffold for the development of novel therapeutics, particularly in oncology. Their ability to induce apoptosis in cancer cells and modulate the immune system makes them attractive candidates for further investigation.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening libraries of acetylenic diol derivatives to optimize potency and selectivity.[7][21]

-

Advanced Mechanistic Studies: Moving beyond apoptosis confirmation to identify the specific upstream signaling pathways targeted by these compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.[22]

-

In Vivo Efficacy: Testing the most promising compounds in preclinical animal models of cancer.

Conclusion

Acetylenic diols have transitioned from being purely industrial chemicals to a class of compounds with demonstrable and compelling biological activity. Their potential as anticancer and chemopreventive agents, grounded in their ability to induce programmed cell death, warrants significant attention from the drug discovery community. The protocols and insights provided in this guide offer a robust framework for researchers to systematically evaluate and optimize these unique molecules, paving the way for the potential development of a new generation of therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Anticancer activity of natural and synthetic acetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyacetylene diols with antiproliferative and driving Th1 polarization effects from the marine sponge Callyspongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic structure-activity relationship study of phenyl polyyne diols as potential chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic characterisation of ene-diol-based inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nveo.org [nveo.org]

- 10. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caspase3 assay [assay-protocol.com]

- 12. mpbio.com [mpbio.com]

- 13. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 15. Kayadiol exerted anticancer effects through p53-mediated ferroptosis in NKTCL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3,7,8,9-Tetramethyldec-4-yne-2,6-diol: A Physicochemical Perspective

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the topic of 3,7,8,9-Tetramethyldec-4-yne-2,6-diol. A thorough review of the scientific literature reveals that this compound, along with its more extensively studied isomer 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, is not associated with a known pharmacological or biological mechanism of action in a therapeutic context. Instead, its "action" is rooted in its physicochemical properties as a nonionic surfactant. This guide, therefore, provides an in-depth analysis of its molecular structure, physicochemical properties, and the resulting mechanism by which it functions as a surface-active agent in various industrial applications. Additionally, available data on its biological and ecotoxicological effects are summarized to provide a comprehensive profile for the scientific community.

Introduction: Re-contextualizing the "Mechanism of Action"

While the query for a "mechanism of action" often implies a biological or pharmacological pathway, it is crucial to clarify that for 3,7,8,9-Tetramethyldec-4-yne-2,6-diol, this mechanism is physicochemical. This compound belongs to a class of molecules known as acetylenic diols, which are primarily utilized for their ability to modify fluid interfaces. The most well-documented isomer in this class is 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), which will be used as the primary exemplar in this guide due to the greater availability of data.[1][2][3] TMDD is a high-production volume chemical used as a wetting and anti-foaming agent in industries such as paper, ink, pesticides, and adhesives.[4]

This document will elucidate the relationship between the unique molecular architecture of these diols and their function as high-performance surfactants.

Molecular Structure and Physicochemical Properties

The efficacy of acetylenic diols as surfactants stems from their distinct molecular structure. They are often referred to as "Gemini surfactants" because they possess two hydrophilic hydroxyl groups and two hydrophobic alkyl chains within a single molecule.[5] This structure is symmetrically organized around a central acetylenic (triple bond) group.

Caption: Molecular structure of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD).

The following table summarizes the key physicochemical properties of TMDD, which are expected to be similar for its isomer, 3,7,8,9-Tetramethyldec-4-yne-2,6-diol.

| Property | Value | Source(s) |

| CAS Number | 126-86-3 | [3][6] |

| Molecular Formula | C₁₄H₂₆O₂ | [6] |

| Molecular Weight | 226.36 g/mol | [3] |

| Appearance | White waxy solid | [7] |

| Melting Point | 54-55 °C | [7] |

| Boiling Point | 262 °C | [7] |

| Water Solubility | 1.7 g/L at 20°C | [7] |

| log Pow | 2.64 | [7] |

Physicochemical Mechanism of Action: Surfactancy

The primary function of a surfactant is to reduce surface tension at the interface between two phases (e.g., liquid-air or liquid-liquid). This is achieved through the amphiphilic nature of the surfactant molecule.

-

Interfacial Migration: In an aqueous system, the hydrophobic tails of the acetylenic diol molecule are repelled by water, while the hydrophilic hydroxyl groups are attracted to it. This drives the molecules to migrate to the surface (the air-water interface) or other interfaces (e.g., oil-water).

-

Orientation at the Interface: At the interface, the molecules orient themselves with their hydrophobic tails pointing away from the water (e.g., into the air or an oil phase) and their hydrophilic heads remaining in the water.

-

Disruption of Cohesive Forces: Water molecules at the surface experience strong cohesive forces from the molecules below them, creating surface tension. By positioning themselves at the surface, the surfactant molecules disrupt these cohesive forces, leading to a significant reduction in surface tension.[8]

The Gemini structure of TMDD makes it particularly efficient. Having two hydrophobic and two hydrophilic groups in a compact structure allows for more effective packing at the interface, reducing surface tension even at low concentrations.[5] The rigid acetylenic bond in the center of the molecule also contributes to its rapid migration to newly created surfaces, making it an excellent dynamic wetting agent.[5][8]

Caption: Orientation of acetylenic diol molecules at an air-water interface.

Industrial Applications

The potent surfactant properties of acetylenic diols lead to their use in a wide range of applications:

-

Coatings and Inks: They act as wetting agents, ensuring that the coating or ink spreads evenly over a substrate, and as defoamers to prevent the formation of bubbles.[5][8]

-

Adhesives: They improve the contact between the adhesive and the substrate, leading to stronger bonds.[1][8]

-

Agricultural Formulations: They enhance the spreading and penetration of active ingredients like pesticides on plant surfaces.[8][9]

-

Metalworking Fluids: They aid in cooling and lubrication while preventing foam.[8]

Biological Effects and Ecotoxicology

While there is no specific pharmacological mechanism of action, TMDD is biologically active, primarily in a toxicological sense. The biological effects of surfactants, in general, are often non-specific and related to the disruption of cell membranes and protein denaturation.[10][11][12]

A study on the effects of TMDD on zebrafish (Danio rerio) revealed a cytotoxic and slight genotoxic potential in fish cell lines.[4] The study also noted various sublethal and lethal effects in developing zebrafish embryos.[4] However, there was no evidence of endocrine-disrupting effects.[4]

The following table summarizes available ecotoxicity data for TMDD.

| Organism | Endpoint | Value | Exposure Time | Source |

| Cyprinus carpio (Carp) | LC50 | 42 mg/L | 96 h | [7] |

| Daphnia magna | EC50 | 91 mg/L | 48 h | [7] |

| Pseudokirchneriella subcapitata (Algae) | EC50 | 15 mg/L | 72 h | [7] |

| Activated sludge | EC50 | ~630 mg/L | 30 min | [7] |

Safety data sheets indicate that TMDD is classified as causing serious eye damage and may cause an allergic skin reaction.[1][7]

Synthesis Overview

Acetylenic diols such as TMDD are typically synthesized via a variation of the Favorskii reaction. This reaction involves the base-catalyzed addition of an alkyne (in this case, acetylene) to a carbonyl compound (a ketone). For the synthesis of TMDD, the carbonyl compound would be methyl isobutyl ketone.

Conclusion for the Research Community

For professionals in research, drug discovery, and development, it is definitive that 3,7,8,9-Tetramethyldec-4-yne-2,6-diol and its isomers are industrial chemicals whose function is dictated by their physicochemical properties as surfactants. There is no evidence in the current scientific literature to suggest a specific, targeted biological mechanism of action in a pharmacological context. The observed biological effects are consistent with the general toxicological profiles of surfactants.

Any future investigation into the potential therapeutic applications of this class of molecules would require foundational research, including comprehensive in vitro screening assays to identify any potential interactions with biological targets. Without such data, these compounds should be regarded as industrial surfactants with a well-understood physicochemical mechanism of action and a documented toxicological profile.

References

- Ostroumov, S.A. Biological Effects of Surfactants. CRC Press.

-

(Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fish cell cultures. (2014). PubMed. Available at: [Link]

- Biological activity and environmental impact of anionic surfactants. Journal of Chemical and Pharmaceutical Research.

-

Surface Tension Reduction: The Power of Acetylenic Diol Ethoxylates in Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Study on characteristics and harm of surfactants. Journal of Chemical and Pharmaceutical Research.

-

Biological activity and environmental impact of anionic surfactants. (2002). PubMed. Available at: [Link]

- Health Hazards of Surfactants. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Acetylenic Surfactants. chemicalindustriessecrets.com.

- 2,4,7,9-Tetramethyl-5-decyn-4,7 diol.

- ADDITIVES.

- Toynol FS-204 Acetylenic Diol Surfactant | APEO-Free Nonionic Wetting Agent. Hi-Perferal.

-

Chemical Properties of 2,4,7,9-Tetramethyl-5-decyn-4,7-diol (CAS 126-86-3). Cheméo. Available at: [Link]

- Additives for Co

-

2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate. PubChem. Available at: [Link]

- SAFETY D

- 2,4,7,9-Tetramethyl-5-decyne-4,7-diol Ethoxyl

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 [chemicalbook.com]

- 3. 2,4,7,9-四甲基-5-癸炔-4,7-二醇,外消旋和内消旋混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fish cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. paint.org [paint.org]

- 6. 2,4,7,9-Tetramethyl-5-decyn-4,7 diol | CAS 126-86-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. chemicalindustriessecrets.com [chemicalindustriessecrets.com]

- 10. routledge.com [routledge.com]

- 11. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 12. jocpr.com [jocpr.com]

A Technical Guide to Substituted Decynediols: Synthesis, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted decynediols represent a versatile class of acetylenic compounds with a growing presence in both materials science and medicinal chemistry. Their unique structural features, characterized by a ten-carbon backbone containing a carbon-carbon triple bond and two hydroxyl groups, provide a scaffold for a wide array of chemical modifications. This guide offers an in-depth exploration of the synthesis, key reactions, and diverse applications of substituted decynediols, with a particular focus on their emerging role as potent anticancer agents. Detailed experimental protocols for their synthesis via Sonogashira coupling and for the evaluation of their cytotoxic effects using the MTT assay are provided, alongside an analysis of their mechanisms of action. This document serves as a comprehensive resource for researchers seeking to leverage the potential of this promising class of molecules.

Introduction: The Chemical Versatility of Decynediols

Decynediols are a family of organic compounds characterized by a ten-carbon chain containing a carbon-carbon triple bond (a decyne) and two hydroxyl (-OH) groups. The position of the alkyne and hydroxyl groups can vary, leading to a wide range of isomers with distinct chemical and physical properties. The presence of both the rigid, linear alkyne functional group and the polar, reactive hydroxyl groups makes decynediols valuable building blocks in organic synthesis.

Substituted decynediols, where various functional groups are appended to the carbon backbone, offer even greater diversity. These substitutions can be strategically designed to modulate the molecule's electronic properties, steric hindrance, solubility, and biological activity. This adaptability has led to their investigation in diverse fields, from their use as surfactants and corrosion inhibitors in industrial applications to their promising potential in drug discovery.[1][2][3]

This technical guide will provide a comprehensive overview of substituted decynediols, covering their synthesis, characteristic reactions, and applications, with a particular emphasis on their burgeoning role in oncology.

Synthetic Methodologies: Building the Decynediol Core

The construction of the substituted decynediol scaffold can be achieved through several synthetic routes. One of the most powerful and versatile methods is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a robust method for introducing a wide range of substituents.[1][2]

Sonogashira Coupling for the Synthesis of Aryl-Substituted Decynediols

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the facile creation of carbon-carbon bonds.[2] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine.[2]

Experimental Protocol: Sonogashira Coupling [1][4]

This protocol outlines the general procedure for the synthesis of an aryl-substituted decynediol.

Materials:

-

Aryl halide (e.g., 4-iodotoluene)

-

Terminal alkyne with hydroxyl groups (e.g., a protected decynediol precursor)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[5]

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diethylamine)[2]

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the terminal alkyne in the anhydrous solvent.

-

Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the reaction mixture.

-

Base Addition: Add the amine base to the mixture. The base acts as a solvent and also neutralizes the hydrogen halide byproduct.[2]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted decynediol.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

-

Copper(I) Co-catalyst: The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[1]

-

Amine Base: The base is crucial for deprotonating the terminal alkyne and for neutralizing the hydrohalic acid formed during the reaction, which could otherwise protonate the acetylide and halt the catalytic cycle.[2]

Diagram of Sonogashira Coupling Workflow:

Caption: Workflow for the synthesis of substituted decynediols via Sonogashira coupling.

Applications of Substituted Decynediols

The unique properties of substituted decynediols have led to their use in a variety of industrial and research applications.

Industrial Applications

-

Surfactants: Acetylenic diols, including decynediol derivatives, are known for their excellent surfactant properties. They can act as wetting agents and defoamers in various formulations, such as coatings, inks, and adhesives.[3] Their compact structure allows for efficient reduction of surface tension.[3]

-

Corrosion Inhibitors: The triple bond in acetylenic diols can interact with metal surfaces, making them effective corrosion inhibitors, particularly in acidic environments.[2]

Role in Drug Discovery and Development

The ability to introduce a wide range of substituents onto the decynediol scaffold has made these compounds attractive targets for drug discovery. Of particular note is their emerging potential as anticancer agents.

Biological Activity: Substituted Decynediols as Anticancer Agents

A growing body of research highlights the cytotoxic and antiproliferative activities of various acetylenic compounds against a range of cancer cell lines.[6][7] Substituted decynediols are being investigated as a promising class of anticancer agents due to their ability to induce cell death and inhibit tumor growth.[3][8]

Evaluation of Anticancer Activity: The MTT Assay

A standard method for assessing the in vitro cytotoxicity of potential anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Experimental Protocol: MTT Assay [9][10][11][12]

This protocol provides a general procedure for evaluating the cytotoxicity of a substituted decynediol against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Substituted decynediol compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted decynediol compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-